molecular formula C18H23FN4O2 B2894566 N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)pivalamide CAS No. 2309553-36-2

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)pivalamide

Cat. No. B2894566
M. Wt: 346.406
InChI Key: JSMLDLZZTSDVSQ-UHFFFAOYSA-N
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Description

“N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)pivalamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a cyclopropyl group, a 4-fluorophenyl group, and a pivalamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the cyclopropyl and 4-fluorophenyl groups, and the attachment of the pivalamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the cyclopropyl and 4-fluorophenyl substituents, and the pivalamide group. The spatial arrangement of these groups could have significant effects on the compound’s properties and reactivity.



Chemical Reactions Analysis

As an organic compound, “N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)pivalamide” could undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-donating and electron-withdrawing effects of the substituent groups, as well as steric effects.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring, the cyclopropyl and 4-fluorophenyl groups, and the pivalamide group could all contribute to these properties.


Scientific Research Applications

Synthesis and Structural Motifs

Cyclopropanation and C-H Activation

Research has demonstrated methodologies for the synthesis of cyclopropanes, which are significant structural motifs in numerous bioactive molecules. One study illustrated the direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, utilizing aryl bromide or triflate precursors and a 1,4-Pd shift mechanism. The use of pivalate as a base was crucial to direct the mechanistic pathway towards the cyclopropane product, indicating the importance of base choice in influencing reaction pathways and outcomes. This method showcases a broad scope for generating diverse arylcyclopropanes, including valuable bicyclo[3.1.0] systems, and has been applied to the concise synthesis of lemborexant, a recently approved anti-insomnia drug (Clemenceau et al., 2020).

Research Chemical Synthesis and Characterization

Identification and Differentiation of Isomers

A study focused on the identification of a research chemical, highlighting the challenges in accurately identifying and characterizing novel compounds. The research emphasized the importance of analytical characterization, including chromatographic, spectroscopic, and mass spectrometric platforms, in distinguishing between regioisomers and accurately determining compound structures. This underscores the complexity and necessity of thorough analytical techniques in the field of chemical research, especially when dealing with compounds that may have closely related isomers with significantly different biological activities (McLaughlin et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety.


Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and testing of its biological activity if it is intended for use as a drug.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.


properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-18(2,3)16(24)20-10-11-22-17(25)23(14-8-9-14)15(21-22)12-4-6-13(19)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMLDLZZTSDVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)pivalamide

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